molecular formula C9H11BrN2O2 B2565470 5-bromo-N-ethyl-2-methoxynicotinamide CAS No. 1315544-54-7

5-bromo-N-ethyl-2-methoxynicotinamide

Cat. No.: B2565470
CAS No.: 1315544-54-7
M. Wt: 259.103
InChI Key: LVFXTXUJVXIVCB-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-methoxynicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of nicotinamide, featuring a bromine atom at the 5-position, an ethyl group at the N-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-methoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents for substitution reactions include organometallic reagents and nucleophiles.

    Oxidation/Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-ethyl-2-methoxynicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-2-methoxynicotinamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is likely that the compound interacts with enzymes and receptors related to nicotinamide metabolism. These interactions can influence various biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinamide: Shares the bromine substitution but lacks the ethyl and methoxy groups.

    Nicotinamide: The parent compound without any substitutions.

    2-Methoxynicotinamide: Lacks the bromine and ethyl groups.

Uniqueness

5-Bromo-N-ethyl-2-methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, ethyl, and methoxy groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-ethyl-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXTXUJVXIVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 4(b)-i of Scheme 4(b), HATU (8.194 g, 2.55 mmol) and DIPEA (5.570 g, 7.507 mL, 43.10 mmol) was added to a solution of 5-bromo-2-methoxypyridine-3-carboxylic acid (5 g, 21.55 mmol) in DMF (50 mL). The resulting solution was stirred for 10 minutes followed by the addition of ethanamine hydrochloric acid (1.757 g, 2.196 mL, 21.55 mmol). The resulting solution was stirred at room temperature for 5 hours. To the reaction mixture was added water (100 mL) and ethyl acetate (100 mL). The organic layer was separated and dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography (0-2% methanol in dichloromethane gradient) to produce 5-bromo-N-ethyl-2-methoxynicotinamide as off white solid (Compound 2015, 3.4 g): 1H NMR (DMSO-d6) δ 8.41 (d, J=2.5 Hz, 1H), 8.31 (s, 1H), 8.20-8.13 (m, 1H), 3.95 (s, 3H), 3.35-3.23 (m, 2H), 1.11 (t, J=7.2 Hz, 3H).
Name
Quantity
8.194 g
Type
reactant
Reaction Step One
Name
Quantity
7.507 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.196 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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